molecular formula C9H5Cl3N4 B13972715 1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)- CAS No. 227604-18-4

1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)-

Cat. No.: B13972715
CAS No.: 227604-18-4
M. Wt: 275.5 g/mol
InChI Key: GQAGSZGQRVMXTD-UHFFFAOYSA-N
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Description

1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)- is a heterocyclic compound belonging to the triazine family. Triazines are nitrogen-containing heterocycles with a six-membered ring structure. This particular compound is characterized by the presence of three nitrogen atoms in the ring and a 2,3,5-trichlorophenyl group attached to the 6th position of the triazine ring. Triazines are known for their wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science .

Preparation Methods

The synthesis of 1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)- can be achieved through several methods. One common approach involves the condensation of 1,2-dicarbonyl compounds with amidrazones . This reaction typically requires specific reaction conditions, such as the presence of a suitable solvent and a catalyst. Industrial production methods may involve the use of microwave-assisted synthesis, solid-phase synthesis, or metal-based catalysis to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)- undergoes various chemical reactions, including nucleophilic substitution, electrophilic addition, and coupling reactions . Common reagents used in these reactions include amines, phenols, and halides. For example, the compound can react with phenol to form 2,4,6-Tris(phenoxy)-1,3,5-triazine . The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1,2,4-Triazin-5-amine, 6-(2,3,5-trichlorophenyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its participation in various biochemical reactions . The exact molecular targets and pathways involved may vary depending on the specific application and context.

Properties

CAS No.

227604-18-4

Molecular Formula

C9H5Cl3N4

Molecular Weight

275.5 g/mol

IUPAC Name

6-(2,3,5-trichlorophenyl)-1,2,4-triazin-5-amine

InChI

InChI=1S/C9H5Cl3N4/c10-4-1-5(7(12)6(11)2-4)8-9(13)14-3-15-16-8/h1-3H,(H2,13,14,15)

InChI Key

GQAGSZGQRVMXTD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C2=C(N=CN=N2)N)Cl)Cl)Cl

Origin of Product

United States

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